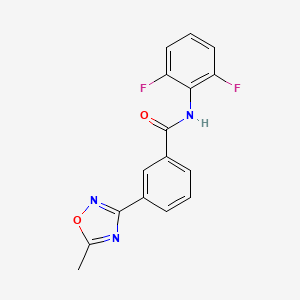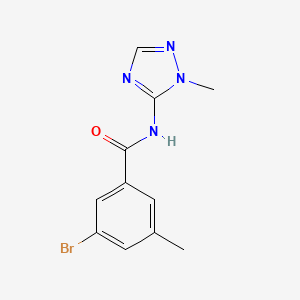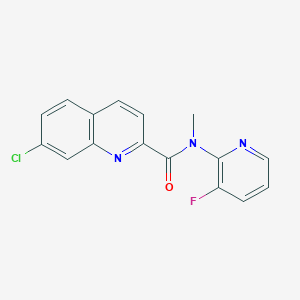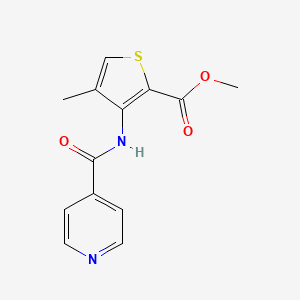
N-(2,6-difluorophenyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-difluorophenyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide, also known as DFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family of compounds and has been shown to have a range of interesting biochemical and physiological effects. In
作用機序
The mechanism of action of N-(2,6-difluorophenyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Specifically, this compound has been shown to inhibit the activity of poly (ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair and cell survival. By inhibiting the activity of PARP enzymes, this compound can induce DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been shown to have a range of other interesting biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of MAO enzymes, this compound may have potential applications in the treatment of neurological disorders such as depression and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of N-(2,6-difluorophenyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain lab experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on N-(2,6-difluorophenyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide. One area of interest is the development of new cancer therapies based on this compound. Researchers are currently exploring the use of this compound in combination with other anti-cancer drugs to enhance its efficacy. Another area of interest is the development of new treatments for neurological disorders based on this compound. Researchers are currently investigating the potential of this compound as a treatment for depression and Parkinson's disease. Finally, researchers are also exploring the use of this compound as a tool for studying the role of PARP enzymes in DNA repair and cell survival.
合成法
The synthesis of N-(2,6-difluorophenyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide can be achieved through a two-step process. The first step involves the reaction of 2,6-difluoroaniline with ethyl oxalyl chloride to form 2,6-difluoro-N-ethoxycarbonylaniline. The second step involves the reaction of 2,6-difluoro-N-ethoxycarbonylaniline with 5-methyl-1,2,4-oxadiazol-3-ylamine to form this compound. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
N-(2,6-difluorophenyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to have potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has been suggested that this compound exerts its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells.
特性
IUPAC Name |
N-(2,6-difluorophenyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2/c1-9-19-15(21-23-9)10-4-2-5-11(8-10)16(22)20-14-12(17)6-3-7-13(14)18/h2-8H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSAZYSOBSDZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)C(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]ethanesulfonamide](/img/structure/B7662940.png)

![2-fluoro-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide](/img/structure/B7662956.png)

![N-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]ethanesulfonamide](/img/structure/B7662962.png)



![2,3,6-trifluoro-N-[2-(hydroxymethyl)cycloheptyl]benzamide](/img/structure/B7662981.png)
![1-[3-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]ethanone](/img/structure/B7662985.png)
![(1S)-2,2-dimethyl-N-[2-(3-methylimidazol-4-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7662992.png)
![(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]methanone](/img/structure/B7662995.png)
![2-[(3-Bromo-5-methylbenzoyl)amino]ethyl carbamate](/img/structure/B7663003.png)
![1-[3-[[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methylamino]phenyl]ethanone](/img/structure/B7663023.png)
